molecular formula C18H19NO4 B2989820 ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1639845-37-6

ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate

Cat. No.: B2989820
CAS No.: 1639845-37-6
M. Wt: 313.353
InChI Key: PBHFPYIVBSRDRQ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate is a biochemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 . It is used for proteomics research .

Scientific Research Applications

Optical and Nonlinear Optical Properties

  • Synthesis and Optical Properties : A study focused on the synthesis and characterization of two Schiff base compounds derived from ethyl-4-amino benzoate, including ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB). These compounds demonstrated significant optical limiting properties and nonlinear refractive indexes, suggesting their potential application in optical limiters and other photonic devices due to their impressive nonlinear optical (NLO) properties (Abdullmajed et al., 2021).

Hydrogen Bonding and Supramolecular Structures

  • Hydrogen-Bonded Supramolecular Structures : Research on related compounds has highlighted the role of hydrogen bonding in forming supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and similar compounds have been studied for their hydrogen bonding capabilities, which play a crucial role in their supramolecular assembly, potentially influencing the material properties of these compounds in various applications (Portilla et al., 2007).

Material Science and Polymer Research

  • Polymer and Material Applications : A notable study involved the synthesis and analysis of azo polymers incorporating nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM). The findings revealed that these polymers exhibit photoinduced birefringence, suggesting their use in reversible optical storage and photonic applications. The study introduces the concept of cooperative motion in amorphous polymers, which could lead to advancements in the design of photoresponsive materials (Meng et al., 1996).

Chemical Synthesis and Reactivity

  • Synthetic Pathways and Reactivity : Research into the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions involving ethylene and biomass-derived furans has been conducted. These studies are relevant for the production of biobased terephthalic acid precursors, indicating the potential of such compounds in sustainable chemical synthesis processes (Pacheco et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. As it is used for proteomics research , it may interact with proteins in some way, but the specific interactions would depend on the context of the research.

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the search results.

Properties

IUPAC Name

ethyl 4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-16-7-5-6-14(17(16)20)12-19-15-10-8-13(9-11-15)18(21)23-4-2/h5-12,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHFPYIVBSRDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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